N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 3-(2-ethoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the aniline or benzyl groups.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Methoxyethoxy)benzyl]-2,5-dimethoxyaniline
- N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxytoluene
- N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyphenol
Uniqueness
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is unique due to its specific ethoxyethoxy and dimethoxyaniline functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where these specific functionalities are required.
Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-23-10-11-24-17-7-5-6-15(12-17)14-20-18-13-16(21-2)8-9-19(18)22-3/h5-9,12-13,20H,4,10-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGOAXJECLDSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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